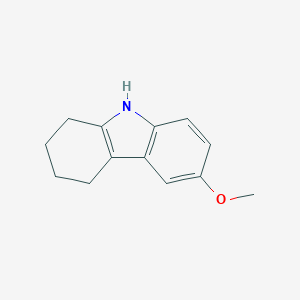
6-メトキシ-1,2,3,4-テトラヒドロカルバゾール
概要
説明
6-Methoxy-1,2,3,4-tetrahydrocarbazole is a chemical compound with the molecular formula C13H15NO . It has a molecular weight of 201.27 . The IUPAC name for this compound is methyl 2,3,4,9-tetrahydro-1H-carbazol-6-yl ether .
Synthesis Analysis
The synthesis of tetrahydrocarbazoles (THCs), which includes 6-Methoxy-1,2,3,4-tetrahydrocarbazole, has been a subject of interest in recent years . Various synthetic methodologies have been developed, including ring-opening reactions of donor-acceptor cyclopropanes, metal-catalyzed C-C/C-N bond formation, cycloaddition, and conjugate addition . The Fischer indole synthesis approach is a common method used for the preparation of the tetrahydrocarbazole scaffold .Molecular Structure Analysis
The molecular structure of 6-Methoxy-1,2,3,4-tetrahydrocarbazole consists of a five-membered pyrrole ring fused with a benzene ring on one side and a cyclohexane ring on the other . The compound also contains a methoxy group attached to the sixth carbon of the carbazole ring .Chemical Reactions Analysis
The tetrahydrocarbazole motif is ubiquitous in natural products and biologically active compounds . It can serve as a favorable synthetic intermediate or precursor en-route to desired complex natural products . The regioselectivity observed in the oxidation of substituted tetrahydrocarbazoles was explained by the allyl oxidation mechanism of this reaction, with the initial preferential attack at the more nucleophilic β-carbon atom of the indole ring .Physical and Chemical Properties Analysis
6-Methoxy-1,2,3,4-tetrahydrocarbazole is a solid at room temperature . It should be stored in a sealed container in a dry environment at room temperature .科学的研究の応用
農薬イノベーション
6-メトキシ-1,2,3,4-テトラヒドロカルバゾールは、高度な作物保護剤の開発のための重要な成分として、農薬業界で使用されています。 その分子構造は、殺虫剤の効力と選択性を高め、より健康的な作物と収量増加につながります .
有機合成
この化合物の独特な構造は、有機合成において貴重なものとなっています。 それは、さまざまな研究用途のための複雑な有機分子の作成のためのビルディングブロックとして役立ちます.
医薬品開発
医薬品では、6-メトキシ-1,2,3,4-テトラヒドロカルバゾールは、抗菌および抗真菌特性を持つ化合物の合成における中間体として役立つ可能性が探られています。 また、植物病原菌の成長を阻害する可能性も示されています .
材料科学
Safety and Hazards
将来の方向性
The tetrahydrocarbazole motif, including 6-Methoxy-1,2,3,4-tetrahydrocarbazole, is a subject of ongoing research due to its presence in natural products and biologically active compounds . Future research will likely continue to explore new synthetic methods for tetrahydrocarbazoles and their potential applications in medicinal chemistry .
作用機序
Target of Action
The primary target of 6-Methoxy-1,2,3,4-tetrahydrocarbazole (6-MeO-THβC) is the serotonin (5-HT) system . This compound interacts with the 5-HT system, which plays a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.
Mode of Action
6-MeO-THβC inhibits the high-affinity uptake of 5-HT in a competitive manner . This means that it competes with 5-HT for the same binding site, thereby reducing the amount of 5-HT that can be taken up. This leads to an increase in the concentration of 5-HT in the synaptic cleft, enhancing its effects.
Biochemical Pathways
The action of 6-MeO-THβC primarily affects the serotonergic pathway . By inhibiting the uptake of 5-HT, it increases the availability of this neurotransmitter in the synaptic cleft. This can lead to downstream effects such as mood elevation, increased sociability, and potentially even hallucinations.
Pharmacokinetics
The compound’s molecular weight (201.27 g/mol) suggests that it may be well-absorbed in the body.
Result of Action
The inhibition of 5-HT uptake by 6-MeO-THβC can lead to an increase in the effects of 5-HT. This can result in various physiological and psychological effects, including mood elevation, increased sociability, and potentially even hallucinations .
生化学分析
Biochemical Properties
6-Methoxy-1,2,3,4-tetrahydrocarbazole has been found to alter various aspects of serotonergic transmission in the brain . It interacts with enzymes and proteins involved in the uptake and release of serotonin . The compound inhibits the high-affinity uptake of serotonin in a competitive manner and increases the potassium-evoked release of serotonin from the retina .
Cellular Effects
The effects of 6-Methoxy-1,2,3,4-tetrahydrocarbazole on cells are primarily related to its influence on serotonergic transmission . By altering the uptake and release of serotonin, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Methoxy-1,2,3,4-tetrahydrocarbazole involves binding interactions with biomolecules involved in serotonin transmission . It acts as a competitive inhibitor of serotonin uptake, suggesting that it may bind to the same site as serotonin on the uptake protein .
Metabolic Pathways
特性
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUKCUCBMZNDOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key intermolecular interactions observed in the crystal structure of 6-Methoxy-1,2,3,4-tetrahydrocarbazole?
A1: The crystal packing of 6-Methoxy-1,2,3,4-tetrahydrocarbazole is primarily stabilized by C/N—H⋯π interactions []. These interactions involve the hydrogen atoms attached to the carbon and nitrogen atoms of the tetrahydrocarbazole ring and the π-electron cloud of neighboring molecules. Hirshfeld surface analysis, a computational method to visualize intermolecular interactions, was used to confirm the presence and significance of these C/N—H⋯π interactions in the crystal structure.
Q2: How does the structure of 6-Methoxy-1,2,3,4-tetrahydrocarbazole differ from its related compound, 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, and how do these structural differences impact their crystal packing?
A2: 6-Methoxy-1,2,3,4-tetrahydrocarbazole contains a six-membered carbazole core fused to a cyclohexane ring, while 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione possesses a larger nine-membered azonine ring system fused to a benzene ring and incorporates two amide groups []. This key structural difference significantly influences their intermolecular interactions and crystal packing. 6-Methoxy-1,2,3,4-tetrahydrocarbazole relies on C/N—H⋯π interactions, whereas 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione primarily utilizes strong amide N—H⋯O hydrogen bonding and weak C—H⋯O interactions for its crystal packing []. These differing interactions arise from the presence of the amide groups and the larger ring system in 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, which are absent in 6-Methoxy-1,2,3,4-tetrahydrocarbazole.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



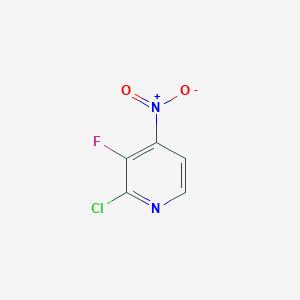
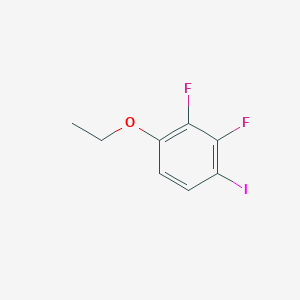

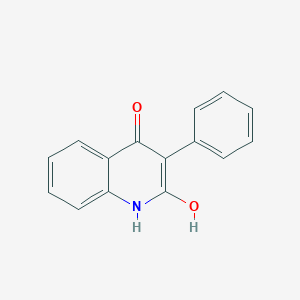


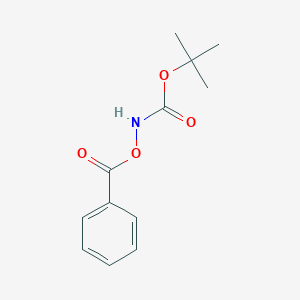

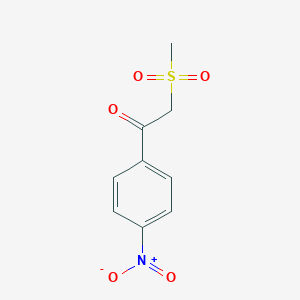
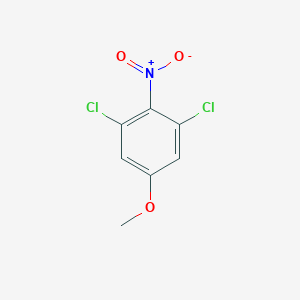


![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)
